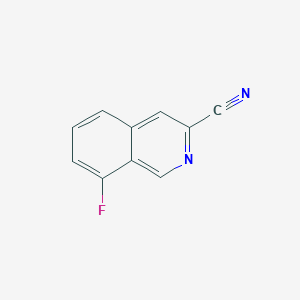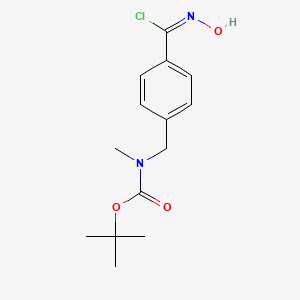
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate is a chemical compound with the molecular formula C14H19ClN2O3 and a molecular weight of 298.77 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-(chloromethyl)benzaldehyde oxime under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is stirred at a controlled temperature to ensure the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with proteins and other biomolecules in a specific manner .
Comparación Con Compuestos Similares
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate can be compared with similar compounds such as tert-Butyl carbamate and 4-(chloromethyl)benzaldehyde oxime . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .
Similar compounds include:
- tert-Butyl carbamate
- 4-(chloromethyl)benzaldehyde oxime
These compounds can be used as references to understand the unique characteristics and applications of this compound.
Propiedades
Fórmula molecular |
C14H19ClN2O3 |
|---|---|
Peso molecular |
298.76 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-[(E)-C-chloro-N-hydroxycarbonimidoyl]phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17(4)9-10-5-7-11(8-6-10)12(15)16-19/h5-8,19H,9H2,1-4H3/b16-12+ |
Clave InChI |
UUMDVWHEIMROHJ-FOWTUZBSSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C(=N\O)/Cl |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
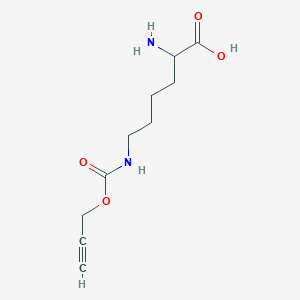


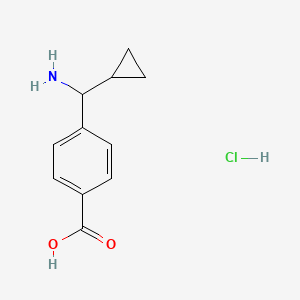

![methyl 2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetate](/img/structure/B13652297.png)
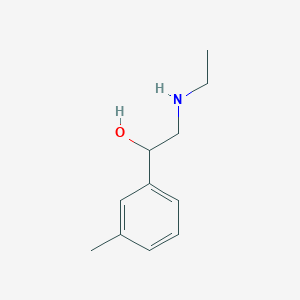

![Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652309.png)
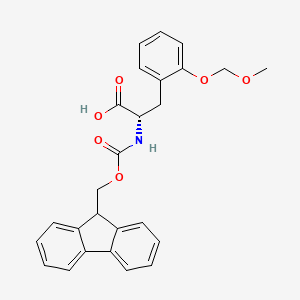
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13652317.png)
